

AZD3147: A Preclinical and In Vitro Technical Guide

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Compound of Interest

Compound Name: AZD3147
Cat. No.: B15620887

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AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. Its development emerged from a lead generation campaign that identified a novel series of urea-containing morpholinopyrimidine compounds. Through extensive compound optimization focusing on cellular potency, aqueous solubility, and stability in human hepatocytes, **AZD3147** was identified as a clinical candidate.^{[1][2]} This technical guide provides a comprehensive overview of the available preclinical and in vitro data for **AZD3147**, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

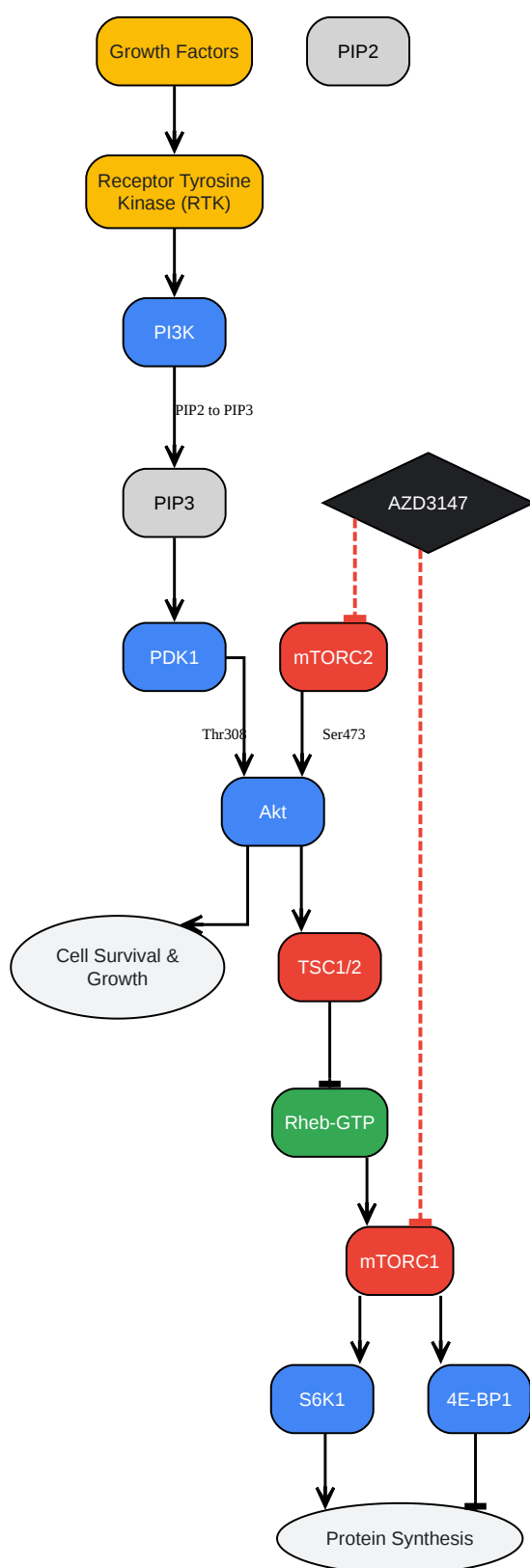
AZD3147 functions as an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 complexes.^[3] The mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, metabolism, and survival.^{[4][5]} Dysregulation of this pathway is a frequent occurrence in various human cancers.^{[4][5]}

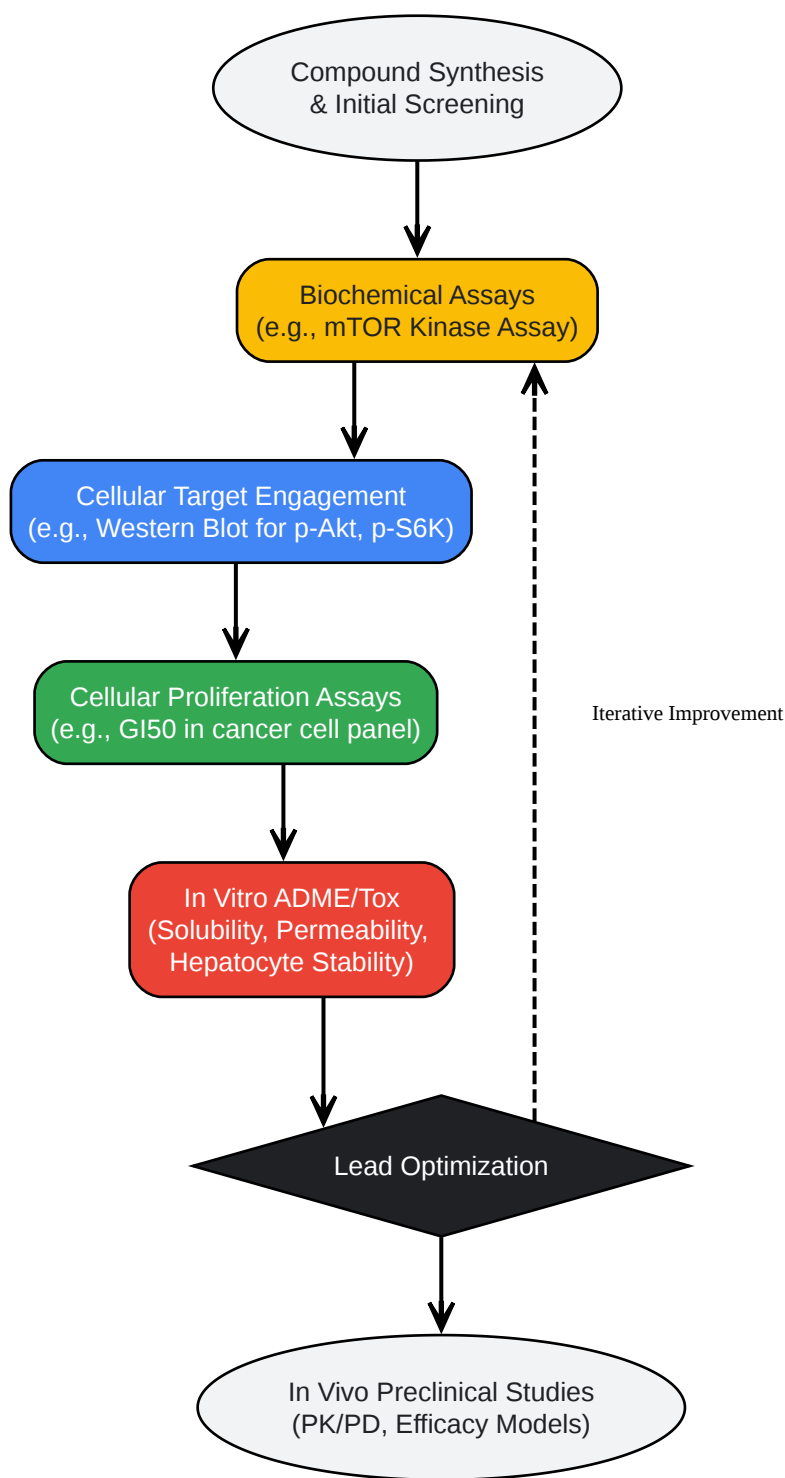
Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which allosterically inhibit mTORC1, second-generation inhibitors like **AZD3147** target the kinase domain directly. This direct inhibition overcomes the limitations of rapalogs, which do not inhibit mTORC2 and can lead to a feedback activation of Akt signaling.^[4] By inhibiting both mTORC1 and mTORC2, **AZD3147** provides a more complete blockade of the mTOR pathway.

The downstream effects of **AZD3147**-mediated mTOR inhibition include the dephosphorylation of key mTORC1 substrates such as 4E-BP1 and S6K1, leading to a reduction in protein synthesis. Inhibition of mTORC2 by **AZD3147** prevents the phosphorylation and full activation of Akt at serine 473, further disrupting pro-survival signaling.[5]

Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the points of inhibition by **AZD3147**.





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- To cite this document: BenchChem. [AZD3147: A Preclinical and In Vitro Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620887#azd3147-preclinical-data-and-in-vitro-studies]

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